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D-(+)-Maltose-1-13C Monohydrate

NMR Spectroscopy Carbohydrate Structure Isotopic Enrichment

Choose D-(+)-Maltose-1-13C Monohydrate for targeted metabolic studies: the site-specific 13C label at the anomeric C1 eliminates isotopomer complexity, enabling direct tracking of glucogenesis rates and protein binding by STD NMR. ≥98% purity, ≥99 atom% 13C, 1 Da mass shift for accurate LC-MS/MS internal standardization. Ships as white crystalline powder. Inquire for bulk research quantities.

Molecular Formula ¹³CC₁₁H₂₄O₁₂
Molecular Weight 361.3
Cat. No. B1161239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Maltose-1-13C Monohydrate
Synonyms4-O-α-D-Glucopyranosyl-D-[1-13C]glucose; 
Molecular Formula¹³CC₁₁H₂₄O₁₂
Molecular Weight361.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-(+)-Maltose-1-13C Monohydrate: A Site-Specific 13C-Labeled Disaccharide for Carbohydrate Metabolism Research


D-(+)-Maltose-1-13C Monohydrate is a stable isotope-labeled disaccharide composed of two glucose units linked via an α-1,4 glycosidic bond, with a 13C atom specifically incorporated at the C1 position of the reducing glucose moiety . Its molecular formula is ¹³CC₁₁H₂₄O₁₂ with a molecular weight of 361.31 g/mol, representing a 1 Da mass increase relative to unlabeled maltose monohydrate . The compound is supplied as a white to off-white crystalline powder, soluble in water and methanol, with typical isotopic enrichment ≥99 atom% 13C and chemical purity ≥98% [1]. This site-specific labeling pattern distinguishes it from uniformly labeled (U-13C₁₂) maltose and other carbon-position 13C-labeled maltose variants, enabling targeted tracking of the C1 carbon through metabolic transformations and providing a defined internal standard for quantitative mass spectrometry applications .

Why Unlabeled Maltose or Alternative 13C-Maltose Isomers Cannot Substitute for D-(+)-Maltose-1-13C Monohydrate


Generic substitution fails because the positional specificity of the 13C label at the C1 anomeric carbon fundamentally determines the analytical information obtainable from an experiment. Unlabeled maltose provides no isotopic signal for tracing or quantification in complex biological matrices [1]. Uniformly 13C-labeled maltose (U-13C₁₂), while offering high sensitivity due to multiple 13C atoms per molecule, generates complex isotopomer distributions that obscure the fate of specific carbon positions during metabolic cleavage—particularly at the α-1,4 glycosidic linkage where enzymatic hydrolysis releases the labeled C1 as a distinct metabolic entity [2]. Position-specific labeling with 13C at C1 uniquely enables researchers to distinguish between the metabolic fate of the intact disaccharide and its cleavage products, a capability that uniformly labeled compounds cannot provide without extensive computational deconvolution [3]. Furthermore, alternative positional isomers such as maltose-6-13C or maltose-U-13C produce different mass shifts and NMR resonance patterns, rendering them unsuitable as direct substitutes for assays and analytical methods optimized for the C1-labeled variant [4].

Quantitative Differentiation Evidence: D-(+)-Maltose-1-13C Monohydrate Versus Comparators


Site-Specific 13C NMR Signal Enhancement: D-(+)-Maltose-1-13C Versus Unlabeled Maltose

D-(+)-Maltose-1-13C Monohydrate provides a site-specific 13C NMR signal at the C1 anomeric carbon position (approximately 92-96 ppm for α-anomer and 96-100 ppm for β-anomer in D₂O) with a signal-to-noise ratio (SNR) enhancement proportional to the isotopic enrichment level (≥99 atom% 13C) compared to the natural abundance 13C signal (1.1%) of unlabeled maltose [1]. The unlabeled maltose 13C NMR spectrum at 400 MHz (50 mM, D₂O, 298K) shows the C1 resonance with SNR governed by natural abundance [2]. With 13C enrichment at C1, the SNR for this specific resonance increases by approximately 90-fold (99%/1.1%), enabling detection at lower concentrations or shorter acquisition times while leaving other carbon resonances at natural abundance for internal referencing .

NMR Spectroscopy Carbohydrate Structure Isotopic Enrichment

GC-MS Isotopomer Quantification Precision: CI Versus EI Ionization for 13C-Maltose Analysis

In GC-MS analysis of 13C-labeled saccharides including maltose, chemical ionization (CI) provides superior isotopomer quantification accuracy compared to electron ionization (EI) due to reduced fragmentation and better preservation of the molecular ion cluster [1]. The Koubaa et al. (2012) study demonstrated that for 13C-labeled maltose analysis, CI mode enabled accurate determination of isotopomer distributions that directly reflect metabolic labeling patterns, whereas EI mode generated extensive fragmentation that complicated isotopomer assignment [2]. This methodological validation used labeled standards including 13C-enriched maltose to confirm fragment structures, establishing CI as the preferred ionization mode for quantitative 13C-maltose analysis [3].

Metabolic Flux Analysis GC-MS Isotopomer Distribution

Metabolic Tracing Resolution: Position-Specific 1-13C Labeling Versus Uniform 13C Labeling

Position-specific 13C labeling at C1 of maltose enables discrimination between the metabolic fate of the intact disaccharide and its hydrolytic cleavage products, a capability not afforded by uniformly 13C-labeled maltose (U-13C₁₂) without complex computational modeling [1]. Studies on position-specific 13C labeling of carbohydrates demonstrate that site-specific enrichment allows researchers to separately trace the anomeric C1 carbon through glycosidic bond cleavage, distinguishing it from carbons derived from the non-reducing glucose moiety [2]. In contrast, U-13C-maltose generates multiple 13C atoms per molecule, producing complex isotopomer patterns that require mathematical deconvolution and increase the risk of ambiguous assignment in metabolic flux studies . This differential capability is particularly critical for studying α-glucosidase activity, where maltose hydrolysis at the α-1,4 linkage releases glucose with distinct labeling patterns depending on whether the label resides at C1 versus other positions [3].

Metabolic Pathway Tracing Position-Specific Labeling Isotopomer Analysis

Analytical Standard Purity Specifications: D-(+)-Maltose-1-13C Monohydrate Versus Unlabeled Maltose

D-(+)-Maltose-1-13C Monohydrate is supplied with lot-specific certificates of analysis documenting both chemical purity (typically ≥98%) and isotopic enrichment (typically ≥99 atom% 13C), enabling its use as a certified analytical standard for HPLC method development and validation . In contrast, unlabeled D-(+)-maltose monohydrate (CAS 6363-53-7) is typically supplied as a general laboratory reagent with purity specifications that vary by grade (e.g., ≥95% for biochemical grade, ≥99% for analytical grade) and do not include isotopic enrichment documentation [1]. The isotopic-labeled compound carries documentation of 13C incorporation specifically at the C1 position, validated by NMR and MS analysis, which is critical for quantitative applications requiring traceable isotopic purity .

Analytical Standard HPLC Quantitative Analysis

Procurement-Relevant Applications of D-(+)-Maltose-1-13C Monohydrate Based on Quantitative Evidence


Metabolic Flux Analysis of Starch Digestion and α-Glucosidase Activity

D-(+)-Maltose-1-13C Monohydrate is optimally suited for metabolic flux studies investigating intestinal α-glucogenesis, where maltose serves as the primary intermediate product of starch digestion by α-amylase and the primary substrate for mucosal α-glucosidases (maltase-glucoamylase and sucrase-isomaltase) [1]. The site-specific 13C label at the C1 position enables precise tracking of the anomeric carbon through hydrolysis to 13C-glucose, providing unambiguous quantification of glucogenesis rates without the isotopomer complexity introduced by uniformly labeled substrates [2]. GC-MS analysis using the validated CI ionization method allows direct isotopomer quantification from biological samples, with the label remaining traceable through the hexose phosphate pool [3]. This application is directly supported by experimental models demonstrating that α-glucosidase activities determine rates of starch digestion to glucose, where maltose is the critical intermediate requiring precise metabolic tracking [4].

NMR Spectroscopic Studies of Carbohydrate-Protein Binding Interactions

The approximately 90-fold SNR enhancement at the C1 resonance of D-(+)-Maltose-1-13C Monohydrate compared to natural abundance 13C enables time-resolved NMR studies of maltose binding to proteins such as maltose binding protein (MBP), where the anomeric carbon serves as a key reporter of binding-induced conformational changes [1]. This site-specific enrichment allows saturation transfer difference (STD) NMR and transferred NOE experiments at physiologically relevant maltose concentrations (micromolar to millimolar range) that would be below the detection limit with unlabeled maltose [2]. The well-characterized 13C NMR spectrum of maltose, with distinct chemical shifts for the α- and β-anomers of the reducing glucose unit (C1 at ~92-96 ppm for α, ~96-100 ppm for β), provides a validated reference framework for interpreting binding-induced chemical shift perturbations [3].

Quantitative Internal Standard for LC-MS/MS Carbohydrate Analysis

D-(+)-Maltose-1-13C Monohydrate serves as a stable isotope-labeled internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of maltose in biological fluids, food matrices, and fermentation broths [1]. The 1 Da mass shift (361.31 versus 360.31 g/mol) provides sufficient mass separation from endogenous unlabeled maltose while co-eluting chromatographically, enabling accurate matrix-matched calibration [2]. Unlike deuterated analogs, the 13C label does not exhibit chromatographic isotope effects that can compromise quantification accuracy. The lot-specific certificate of analysis documenting both chemical purity (≥98%) and isotopic enrichment (≥99 atom% 13C) supports method validation requirements in regulated analytical environments, distinguishing it from reagent-grade unlabeled maltose [3].

Carbohydrate Metabolism Tracing in Plant and Microbial Systems

For plant metabolic flux studies, D-(+)-Maltose-1-13C Monohydrate provides complementary labeling data to amino acid-based flux analysis by enabling direct measurement of label incorporation into the saccharide pool [1]. The GC-MS method validated by Koubaa et al. specifically includes maltose among the sugars extracted from plant tissues for isotopomer distribution analysis, confirming the compound's utility in studies of hexose, pentose, and triose phosphate pool fluxes [2]. The position-specific labeling at C1 enables discrimination between maltose synthesized de novo versus maltose derived from starch degradation, as the 13C label traces the anomeric carbon through the reversible reactions of maltose metabolism [3]. This application is particularly relevant for investigating the pathways leading to maltose synthesis in developing plant embryos and the compartmentation of carbohydrate metabolism [4].

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